
3-Morpholino-6,7-dihydro-1H-azepin-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Morpholino-6,7-dihydro-1H-azepin-2(5H)-one is a heterocyclic compound that features a morpholine ring fused to a dihydroazepinone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholino-6,7-dihydro-1H-azepin-2(5H)-one typically involves the following steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable amine, often under acidic conditions.
Cyclization to Form the Dihydroazepinone Structure: The morpholine derivative is then subjected to cyclization reactions, often involving reagents such as phosgene or other carbonylating agents, to form the dihydroazepinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-Morpholino-6,7-dihydro-1H-azepin-2(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
Aplicaciones Científicas De Investigación
3-Morpholino-6,7-dihydro-1H-azepin-2(5H)-one has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Materials Science: It is used in the synthesis of novel polymers and materials with unique electronic and mechanical properties.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 3-Morpholino-6,7-dihydro-1H-azepin-2(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
3-Morpholino-6,7-dihydro-1H-azepin-2(5H)-one: Unique due to its fused ring structure and potential for diverse chemical modifications.
Morpholine: A simpler analog without the dihydroazepinone ring, commonly used as a solvent and chemical intermediate.
Dihydroazepinone Derivatives: Compounds with similar ring structures but different substituents, used in various chemical and pharmaceutical applications.
Uniqueness
This compound stands out due to its combination of a morpholine ring and a dihydroazepinone structure, offering unique reactivity and potential for diverse applications in research and industry.
Propiedades
Número CAS |
23996-63-6 |
|---|---|
Fórmula molecular |
C10H16N2O2 |
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
6-morpholin-4-yl-1,2,3,4-tetrahydroazepin-7-one |
InChI |
InChI=1S/C10H16N2O2/c13-10-9(3-1-2-4-11-10)12-5-7-14-8-6-12/h3H,1-2,4-8H2,(H,11,13) |
Clave InChI |
NSRRMBOHXOPLKD-UHFFFAOYSA-N |
SMILES canónico |
C1CC=C(C(=O)NC1)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


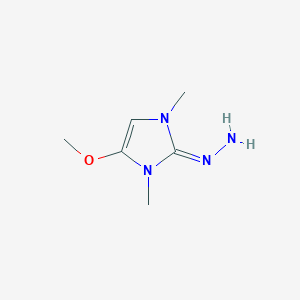
![1-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]methanamine](/img/structure/B12821258.png)
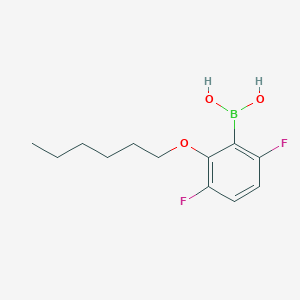
![2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12821264.png)

![methyl 2-methoxy-5-[[1-(5-phenyl-1H-imidazol-2-yl)ethylamino]methyl]benzoate](/img/structure/B12821270.png)
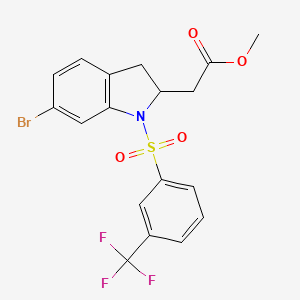

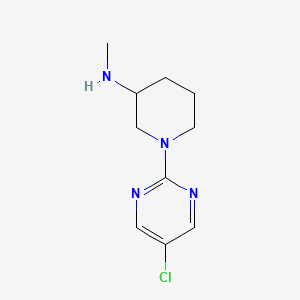

![4-[3-(4-carboxyphenyl)-5-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzoic acid](/img/structure/B12821323.png)
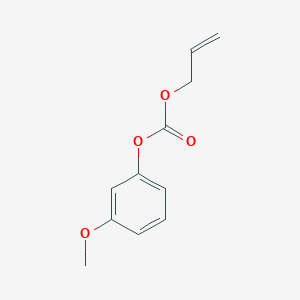
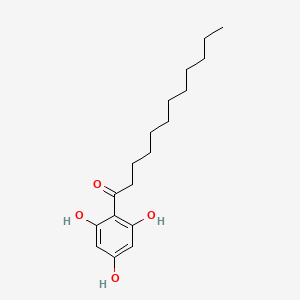
![9-Oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B12821350.png)
